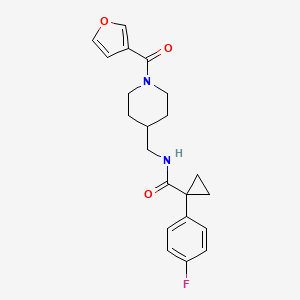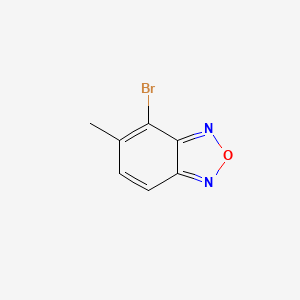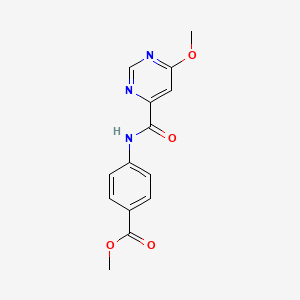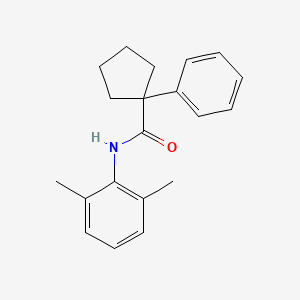![molecular formula C23H21N3O2S2 B2768664 4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-(3-methoxybenzyl)benzamide CAS No. 1105251-68-0](/img/structure/B2768664.png)
4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-(3-methoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-(3-methoxybenzyl)benzamide” belongs to the class of imidazopyridines, which are organic compounds containing an imidazole ring fused to a pyridine ring. Imidazopyridines have been studied for their potential pharmacological properties .
Molecular Structure Analysis
The molecular structure of imidazopyridines consists of a pyridine ring fused with an imidazole ring. The presence of nitrogen atoms in the rings can allow for hydrogen bonding and can influence the compound’s reactivity .Chemical Reactions Analysis
Imidazopyridines can undergo various chemical reactions, including alkylation, acylation, and oxidation . The specific reactions that “4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-(3-methoxybenzyl)benzamide” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Imidazopyridines are generally stable compounds. They may be soluble in organic solvents, and their solubility can be influenced by the presence of functional groups .Scientific Research Applications
Synthesis and Biological Activity
Chemical Synthesis and Activity : Studies on related chemical structures focus on the synthesis of novel compounds with potential biological activities. For instance, research has been conducted on the synthesis of imidazo[1,2-a]pyridines with potential as antisecretory and cytoprotective agents, though specific compounds demonstrated more promising cytoprotective properties in experimental models (J. Starrett et al., 1989). Similarly, the creation of N-heterocyclic carbene-silver complexes has been explored for their cytotoxic and antibacterial activities, indicating the potential for these compounds in antimicrobial and anticancer applications (S. Patil et al., 2010).
Antiviral and Antimicrobial Properties : Research into related compounds has also revealed potential antiviral and antimicrobial properties. For example, derivatives of imidazo[1,2-a]pyridines have been explored for their inhibitory activity against human rhinovirus, indicating the relevance of these structures in the development of antiviral agents (C. Hamdouchi et al., 1999).
Future Directions
Imidazopyridines are a class of compounds with diverse biological activities, and they continue to be an area of active research in medicinal chemistry . Future research could explore the potential biological activities of “4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-(3-methoxybenzyl)benzamide” and other similar compounds.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibittubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Biochemical Pathways
The compound’s potential to inhibit tubulin polymerization suggests that it may affect the microtubule dynamics within cells . Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Result of Action
The potential inhibition of microtubule assembly by this compound can lead to cell cycle arrest and apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells, thereby potentially providing a therapeutic effect in the treatment of certain types of cancer.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-9-15(2)11-17(10-14)24-20(27)13-29-23-25-18-12-19(16-7-5-4-6-8-16)30-21(18)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMBPDBFPXBAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768581.png)
![7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2768588.png)
![methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2768589.png)






![3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine](/img/structure/B2768602.png)
![2-(2-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2768603.png)
![1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2768604.png)